4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , often involves multi-step chemical reactions that start from basic heterocyclic scaffolds. These processes may include the formation of Schiff's bases and subsequent cyclization reactions to incorporate various substituents that contribute to the compound's biological activity (Küçükgüzel et al., 2004). Another approach to synthesizing related triazole derivatives involves condensation reactions followed by thionation and alkylation to introduce specific functional groups (Rajurkar et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by various intermolecular interactions that stabilize the crystal structure. These interactions include hydrogen bonding and π-π stacking, which play a significant role in the overall stability and reactivity of the compound. Structural analysis often employs X-ray diffraction techniques to elucidate the precise arrangement of atoms within the crystal lattice (Panini et al., 2014).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution and cycloaddition, which are crucial for their further functionalization. These reactions enable the introduction of various substituents that can significantly alter the compound's physical and chemical properties, as well as its biological activity (Singh et al., 2013).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the triazole ring. These properties are critical for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent (Bihdan & Parchenko, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, of 1,2,4-triazole derivatives are pivotal in dictating their potential use in medicinal chemistry and other fields. These properties are determined by the electronic structure of the triazole ring and the nature of the substituents, which can be analyzed through spectroscopic methods and computational chemistry techniques (Chauhan et al., 2019).
Scientific Research Applications
Molecular Interactions and Structural Analysis
A study by Shukla et al. (2014) on derivatives of 1,2,4-triazoles, including a fluoro derivative, focused on experimental and theoretical analysis of lp⋯π intermolecular interactions. The research provided insights into the solvatomorphic behavior, intermolecular interactions, and the energetics associated with these compounds, which could be relevant for understanding the properties and applications of the specific compound Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D. (2014). CrystEngComm, 16, 1702-1713.
Antimicrobial and Antifungal Activities
Research has shown the synthesis of various 1,2,4-triazole derivatives to evaluate their biological properties, including antimicrobial and antituberculosis activities. A series of 3-[[(substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles demonstrated protection against several models of convulsion and exhibited antimicrobial properties, suggesting potential applications in developing new therapeutic agents Küçükgüzel, I., Güniz Küçükgüzel, S., Rollas, S., Otük-Saniş, G., Ozdemir, O., Bayrak, I., Altuğ, T., & Stables, J. P. (2004). Farmaco.
Antileishmanial Activity and Theoretical Calculations
Süleymanoğlu et al. (2017) conducted theoretical studies on 4-amino-1,2,4-triazole derivatives, highlighting significant antileishmanial activity against Leishmania infantum promastigots. This research underscores the compound's potential in the development of treatments for leishmaniasis Süleymanoğlu, N., Ünver, Y., Ustabaş, R., Direkel, Ş., & Alpaslan, G. (2017). Journal of Molecular Structure, 1144, 80-86.
Corrosion Inhibition
Chauhan et al. (2019) explored the application of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in a saline solution. The study demonstrated the compound's effectiveness in inhibiting copper corrosion, highlighting its potential use in materials science and engineering Chauhan, D. S., Quraishi, M., Carrière, C., Seyeux, A., Marcus, P., & Singh, A. (2019). Journal of Molecular Liquids.
properties
IUPAC Name |
4-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-9-17-18-14(21)19(9)16-8-12-6-7-13(20-12)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,18,21)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFJIIAAUBFFG-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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